2-Amino-4-(3-bromophenyl)thiophene-3-carbonitrile
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Overview
Description
2-Amino-4-(3-bromophenyl)thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a bromophenyl group, and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-bromophenyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-bromophenyl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Amino-4-(3-bromophenyl)thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its biological properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-bromophenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-bromobenzoyl)thiophene
- Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
- 2-Thiophenecarbonitrile
Uniqueness
2-Amino-4-(3-bromophenyl)thiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H7BrN2S |
---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
2-amino-4-(3-bromophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C11H7BrN2S/c12-8-3-1-2-7(4-8)10-6-15-11(14)9(10)5-13/h1-4,6H,14H2 |
InChI Key |
UDGJWEREBKTBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=C2C#N)N |
Origin of Product |
United States |
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